Tubeimoside I

Description

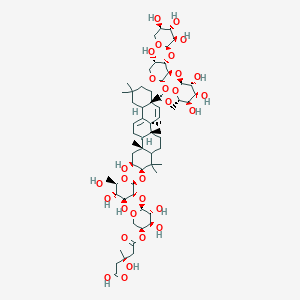

Structure

2D Structure

Propriétés

Numéro CAS |

102040-03-9 |

|---|---|

Formule moléculaire |

C63H98O29 |

Poids moléculaire |

1319.4 g/mol |

Nom IUPAC |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

Clé InChI |

MCPFEAJYKIXPQF-QXJNFEKOSA-N |

SMILES isomérique |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES canonique |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |

Origine du produit |

United States |

Foundational & Exploratory

The Origin and Biological Mechanisms of Tubeimoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside I is a triterpenoid saponin originating from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant utilized in traditional Chinese medicine.[1][2] This guide provides a comprehensive overview of this compound, detailing its botanical source, chemical properties, and significant anti-tumor activities. It summarizes key quantitative data on its cytotoxic effects and impact on cellular processes. Furthermore, this document outlines detailed experimental protocols for the study of this compound and presents diagrams of the critical signaling pathways it modulates, including the MAPK, NF-κB, Akt/mTOR, and Wnt/β-catenin pathways.

Introduction

This compound, a natural compound isolated from the tuber of the perennial plant Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant interest in the scientific community for its potent biological activities.[1][2] This plant, belonging to the Cucurbitaceae family, is a traditional Chinese medicinal herb.[1][2] this compound is a triterpenoid saponin, a class of compounds known for their diverse pharmacological effects.[3] Extensive research has highlighted its considerable anti-tumor properties, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[4][5]

This technical guide serves as a resource for researchers and professionals in drug development, offering an in-depth look at the origin of this compound and the molecular mechanisms that underpin its biological effects.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆₃H₉₈O₂₉ |

| Molecular Weight | 1319.43 g/mol |

| Appearance | White powder |

| Solubility | Soluble in DMSO |

Quantitative Data on Biological Activity

The anti-cancer efficacy of this compound has been quantified in numerous studies. The following tables summarize its cytotoxic activity (IC₅₀ values), and its effects on apoptosis and cell cycle distribution in various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| HeLa | Cervical Cancer | 20.0 | 24 |

| HeLa | Cervical Cancer | 18.8 | 48 |

| HeLa | Cervical Cancer | 8.8 | 72 |

| U251 | Glioma | ~20 (µg/ml) | 24 |

| A549 | Lung Cancer | Not specified | - |

| SW480 | Colorectal Cancer | Not specified | 48 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (µg/ml) | Apoptosis Rate (%) |

| U251 | Glioma | 0 (Control) | 9.51 |

| U251 | Glioma | 20 | 16.67 |

| U251 | Glioma | 30 | 29.65 |

| U251 | Glioma | 40 | 39.07 |

| CAL27 | Oral Squamous Cell Carcinoma | 10 (µM) | 12.99 |

| SCC15 | Oral Squamous Cell Carcinoma | 10 (µM) | 13.99 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µg/ml) | % of Cells in G2/M Phase |

| U251 | Glioma | 0 (Control) | 14.30 |

| U251 | Glioma | 20 | 23.76 |

| U251 | Glioma | 30 | 31.56 |

| U251 | Glioma | 40 | 38.24 |

| HeLa | Cervical Cancer | 15 (µM) | 21.90 (at 5h) |

| HeLa | Cervical Cancer | 30 (µM) | 27.00 (at 5h) |

| HeLa | Cervical Cancer | 35 (µM) | 34.55 (at 12h) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolation and Purification of this compound

This compound is isolated from the dried and powdered tubers of Bolbostemma paniculatum. The general procedure involves solvent extraction followed by chromatographic separation.[6][7]

-

Extraction: The powdered tubers are extracted with a solvent such as methanol or ethanol. This is typically done at room temperature with stirring for several hours or through reflux extraction. The process is repeated multiple times to ensure complete extraction.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel or other stationary phases. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography, including Sephadex LH-20 or reversed-phase C18 columns.

-

Crystallization: The purified this compound is obtained as a white powder after crystallization from a suitable solvent.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 5 to 100 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12][13]

-

Cell Fixation: Following treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a PI staining solution containing RNase A at room temperature in the dark for 30 minutes. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[14][15][16]

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a specific primary antibody against the protein of interest (e.g., β-catenin, p-ERK, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

References

- 1. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anti-tumor activity and low toxicity of tubeimoside 1 isolated from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB, JNK and p53 pathways are involved in tubeimoside-1-induced apoptosis in HepG2 cells with oxidative stress and G₂/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay-guided isolation and identification of cytotoxic compounds from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. kumc.edu [kumc.edu]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad.com [bio-rad.com]

- 16. docs.abcam.com [docs.abcam.com]

Unveiling Tubeimoside I: A Technical Guide to its Discovery and Isolation from Bolbostemma paniculatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside I, a triterpenoid saponin originating from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant attention within the scientific community for its potent anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visualizations of the isolation workflow and its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and bioactivity of this compound.

Table 1: Analytical Method for Quantification of this compound in Bolbostemma paniculatum

| Parameter | Value |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) |

| Column | RP-C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Methanol:Water (68:32, v/v) |

| Detection Wavelength | 214 nm |

| Linearity Range | 0.408 - 2.040 mg/mL (r = 0.9996) |

| Average Recovery | 98.98% (RSD = 1.82%) |

Table 2: Content of this compound in Bolbostemma paniculatum

| Plant Part | Method | Content | Reference |

| Tuber | HPLC | Varies, reported in numerous Chinese medicine preparations | [3][4] |

Table 3: In Vitro Cytotoxicity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 25 | [5] |

| HepG2 | Hepatoma | 15.5 | [5] |

| K562 | Erythroleukemia | Not specified, but shows dose-dependent apoptosis | |

| BGC-823 | Gastric Cancer | 1.30 - 15.64 | |

| HT-29 | Colon Cancer | 1.30 - 15.64 | |

| MCF-7 | Breast Cancer | 1.30 - 15.64 |

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide to the isolation and analysis of this compound.

Extraction of Total Saponins from Bolbostemma paniculatum

This protocol describes the initial extraction of crude saponins from the dried tubers of B. paniculatum.

-

Plant Material Preparation: Air-dry the tubers of Bolbostemma paniculatum and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Stir the mixture periodically for 24-48 hours.

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

This protocol outlines a general bioassay-guided fractionation approach for the isolation of this compound.

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This compound, being a saponin, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).

-

-

Column Chromatography:

-

Subject the bioactive fraction (typically the n-BuOH fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound and subject them to further purification by preparative reversed-phase HPLC.

-

Column: A preparative C18 column.

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detection at 214 nm.

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Recrystallize the isolated this compound from a suitable solvent to obtain a pure compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Analysis of this compound by HPLC

This protocol details the analytical HPLC method for the quantification of this compound.

-

Standard Preparation: Prepare a stock solution of pure this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the powdered plant material, and extract with methanol using ultrasonication or reflux. Filter the extract and dilute to a known volume.

-

HPLC Analysis:

-

Inject the standard solutions and sample solutions onto the HPLC system.

-

Column: RP-C18 (4.6 × 250 mm, 5 μm).

-

Mobile Phase: Methanol:Water (68:32, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 214 nm.

-

Temperature: Room temperature.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Bolbostemma paniculatum.

References

- 1. Bioassay-guided isolation and identification of cytotoxic compounds from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New triterpenoid saponins from bulbs of Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chinese endemic medicinal plant Bolbostemma paniculatum (Maxim.) Franquet: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and properties of Tubeimoside I.

An In-depth Technical Guide to Tubeimoside I: Chemical Structure, Properties, and Biological Activity

Introduction

This compound (TBMS1) is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3][4] It has garnered significant attention from the scientific community for its potent and diverse pharmacological activities, particularly its anti-cancer and anti-inflammatory properties.[3][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic triterpenoid saponin.[7] Its chemical structure and key properties are summarized below.

Image of this compound Chemical Structure: (A chemical structure image would be placed here in a real document, as requested by the prompt for visualization).[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102040-03-9 | [1][2][4][10] |

| Molecular Formula | C₆₃H₉₈O₂₉ | [10][11] |

| Molecular Weight | 1319.43 g/mol | [2][11] |

| Appearance | White powder | [4] |

| Synonyms | Tubeimoside-1, Lobatoside-H, Tubeimoside A | [4][10][12][13] |

| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [10] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines.[14] Its anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: Anticancer Effects of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Concentration | Effect(s) | Reference(s) |

| Lung Cancer | NCI-H1299 | 10 µmol/L | Inhibition of proliferation and metastasis, apoptosis induction | [1] |

| Lung Cancer | A549 | 4, 8, 12 µmol/L | Apoptosis induction | [1][8] |

| Breast Cancer | MDA-MB-231, MCF-7, T47D | 0.5-8 µM | Induction of cytoprotective autophagy | [12] |

| Cervical Cancer | HeLa, SiHa | 0-30 µM | Dose-dependent decrease in cell viability | [12] |

| Prostate Cancer | DU145, PC3 | 3-15 µM | Induction of oxidative stress-mediated apoptosis and G0/G1 phase arrest | [12] |

| Liver Cancer | HepG2, L-02 | 15-30 µM | Apoptosis induction | [12] |

| Colon Cancer | HCT-116 | 0.5-10 µM | Dose-dependent inhibition of viability | [12] |

| Oral Squamous Carcinoma | CAL27, SCC15 | 10, 15 µmol/L | Inhibition of cell migration | [8] |

This compound modulates several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: this compound can regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8] In breast cancer cells, it has been shown to induce autophagy by modulating this pathway.[8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. It can activate the MAPK-JNK pathway in lung cancer cells, leading to apoptosis.[15] It has also been shown to activate MAPK in nasopharyngeal carcinoma cells, inducing apoptosis.[8]

-

NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[8][12] By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[8][12] In liver cancer, this compound has been shown to inactivate the NF-κB pathway by regulating TNFAIP3 expression.[7]

-

Wnt/β-catenin Pathway: In colorectal cancer, this compound has been found to inhibit cell proliferation and invasion by suppressing the Wnt/β-catenin signaling pathway.[16]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects.[5][12] It can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][12] This anti-inflammatory action is partly mediated through the suppression of the NF-κB and p38/ERK MAPK signaling pathways.[2]

Other Activities

-

Angiogenesis: this compound has been shown to promote angiogenesis via the activation of the eNOS-VEGF signaling pathway, suggesting its potential therapeutic use in ischemic diseases.[17]

-

Immune Checkpoint Blockade: It can act as an immunomodulator by negatively regulating PD-L1 levels, thereby disrupting the PD-1/PD-L1 interaction and enhancing the cytotoxicity of T cells toward cancer cells.[18] This is achieved by triggering lysosomal degradation of PD-L1 in a TFEB-dependent manner through the suppression of mTORC1 activation.[18]

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and culture for 24 hours.[2]

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-90 µM) and a vehicle control (e.g., DMSO).[2]

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).[2]

-

Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[2][9]

-

Measure the absorbance at a specific wavelength (e.g., 492 nm or 560 nm) using a microplate reader.[2][9]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

Protocol:

-

Treat cells (e.g., 1x10⁶ cells) with this compound for a specified time (e.g., 24 hours).[9]

-

Harvest the cells by centrifugation and wash them with cold PBS.[9]

-

Resuspend the cells in binding buffer.[9]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubate in the dark at room temperature for 15 minutes.[9]

-

Analyze the stained cells by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein.[20]

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[19]

-

Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST for 5 minutes each.[19]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane three times with TBST for 5 minutes each.[19]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways underscores its multifaceted mechanism of action. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the properties and applications of this compound.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]

- 9. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | C63H98O29 | CID 156588438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Apoptosis | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound promotes angiogenesis via activation of eNOS-VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

Biological activity of Tubeimoside I as a triterpenoid saponin.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside I (TBMS1), a prominent triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim) Franquet, has garnered significant attention for its diverse and potent pharmacological activities.[1][2][3] Traditionally used in Chinese medicine, this natural compound is now the subject of extensive research, revealing its multi-target capabilities in combating various diseases.[1][4][5] This technical guide provides a comprehensive analysis of the biological activities of this compound, with a primary focus on its anticancer and anti-inflammatory mechanisms. It details the molecular signaling pathways modulated by TBMS1, summarizes quantitative efficacy data, and provides standardized protocols for key experimental evaluations.

Introduction to this compound

This compound is a macrocyclic triterpenoid saponin characterized by a unique chemical structure.[6] It is recognized for a wide spectrum of biological properties, including anti-inflammatory, antitumor, and antiviral effects.[1][5] Its therapeutic potential stems from its ability to modulate numerous deregulated signaling pathways involved in cell proliferation, apoptosis, autophagy, and inflammation.[1][2] This document synthesizes current research to serve as a technical resource for professionals engaged in drug discovery and development.

Anticancer Activity of this compound

TBMS1 exerts significant anticancer effects across a wide range of malignancies, including lung, breast, colorectal, liver, and ovarian cancers.[7] Its primary mechanisms involve the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[8] The underlying mechanisms often involve the mitochondrial (intrinsic) pathway, characterized by:

-

Disruption of Mitochondrial Membrane Potential: TBMS1 induces mitochondrial dysfunction, leading to the release of cytochrome c.[9]

-

Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Mcl-1, Bcl-xL) proteins, favoring apoptosis.[10][11][12]

-

Activation of Caspases: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP.[9][13][14]

-

Generation of Reactive Oxygen Species (ROS): TBMS1 can induce oxidative stress, which in turn activates stress-related signaling pathways like ASK-1, JNK, and p38 MAPK, further promoting apoptosis.[13][15]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent anti-tumorigenic effect of tubeimoside 1 isolated from the bulb of Bolbostemma paniculatum (Maxim) Franquet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tubeimoside‑1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt‑mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tubeimoside-I, an inhibitor of HSPD1, enhances cytotoxicity of oxaliplatin by activating ER stress and MAPK signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubeimoside I signaling pathways in apoptosis and autophagy.

An In-depth Technical Guide to Tubeimoside I Signaling in Apoptosis and Autophagy

Introduction

This compound (TBM-I), also known as TBMS1, is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence has highlighted its potent anti-cancer activities across a spectrum of malignancies, including lung, breast, colorectal, and glioma cell lines.[1][4][5][6][7] TBM-I exerts its therapeutic effects by modulating multiple critical cellular processes, primarily apoptosis and autophagy, through a complex network of signaling pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms of TBM-I, focusing on its role in apoptosis and autophagy, with detailed data summaries, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Quantitative Data Summary

The cytotoxic and modulatory effects of this compound are dose-dependent and vary across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| DU145 | Prostate Cancer | ~10 | [10][11] |

| PC3 | Prostate Cancer | ~20 | [10][11] |

| A549 | Lung Cancer | Not specified, effective at 4-16 µmol/L | [1] |

| PC9 | Lung Cancer | Not specified, effective at 8-16 µmol/L | [1][12] |

| SKOV-3 | Ovarian Cancer | Not specified, effective dose- and time-dependently | [2] |

| U251 | Glioma | Not specified, effective at 30 µg/ml | [13] |

| HepG2 | Liver Cancer | Not specified, effective at 15-30 µM | [14] |

| HCT-116 | Colon Cancer | Not specified, effective dose-dependently (0.5-10 µM) | [14] |

| SCC15 | Oral Squamous Cell Carcinoma | 11.6 (at 24h) | [15] |

| CAL27 | Oral Squamous Cell Carcinoma | 14.6 (at 24h) | [15] |

Table 2: Effects of this compound on Key Signaling Proteins

| Target Protein | Pathway | Effect | Cell Line(s) | Citation(s) |

| Apoptosis-Related | ||||

| Bax | Intrinsic Apoptosis | Upregulation | A549, PC9, SKOV-3, DU145, U251 | [1][2][6][10][12][16][17] |

| Bcl-2 | Intrinsic Apoptosis | Downregulation | A549, SKOV-3, DU145, U251 | [1][2][6][10][13][16][17] |

| Cleaved Caspase-3 | Caspase Cascade | Upregulation/Activation | A549, SKOV-3, DU145, U251 | [1][2][10][11][18][19] |

| Cleaved Caspase-9 | Caspase Cascade | Upregulation/Activation | A549 | [1] |

| Cleaved PARP | Apoptosis Execution | Upregulation | A549 | [1] |

| p-Akt | PI3K/Akt Pathway | Downregulation | U251, Breast Cancer Cells | [3][13][20] |

| p-JNK | MAPK Pathway | Upregulation/Activation | A549, PC9, DU145 | [1][11][12] |

| p-p38 | MAPK Pathway | Upregulation/Activation | DU145 | [11] |

| p-ERK1/2 | MAPK Pathway | Upregulation/Activation | SKOV-3, Melanoma Cells | [2][21][22] |

| c-FLIP | Extrinsic Apoptosis | Downregulation | Various Cancer Cells | [3][23] |

| Autophagy-Related | ||||

| Beclin 1 | Autophagy Initiation | Upregulation | HepG2 | [24] |

| LC3-II | Autophagosome Formation | Upregulation/Accumulation | HepG2, CRC Cells, Melanoma Cells | [4][21][24] |

| p-AMPK | AMPK Pathway | Upregulation/Activation | HepG2, CRC Cells | [4][24][25] |

| p-mTOR | mTOR Pathway | Downregulation | Various Cancer Cells | [1][5] |

Signaling Pathways in Apoptosis

TBM-I primarily induces apoptosis through the intrinsic mitochondrial pathway, often initiated by oxidative stress. It also modulates other key survival pathways like PI3K/Akt and MAPK to sensitize cancer cells to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

The most documented mechanism of TBM-I-induced apoptosis involves the mitochondria. TBM-I treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[10][11][18] This oxidative stress induces mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential.[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[18][19]

The process is tightly regulated by the Bcl-2 family of proteins. TBM-I upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][2][6][13][17] This shift in the Bax/Bcl-2 ratio is a critical factor that facilitates mitochondrial permeabilization.[6][17] Once in the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway.[1] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like PARP.[1][2][10]

Modulation of PI3K/Akt and MAPK Pathways

TBM-I's pro-apoptotic activity is also mediated by its inhibitory effects on pro-survival signaling cascades.

-

PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and it is often overactive in cancer.[26][27][28] TBM-I has been shown to suppress the phosphorylation (activation) of Akt, thereby inhibiting this pathway.[13] This inhibition prevents the downstream suppression of apoptotic factors and contributes to cell death. In some contexts, TBM-I directly binds to and suppresses mTOR kinase, further disrupting this survival axis.[1][5]

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) family, including JNK, p38, and ERK, plays a dual role in cell fate. TBM-I treatment activates the stress-activated kinases JNK and p38.[1][11][12] Activation of the JNK pathway, in particular, has been directly linked to TBM-I-induced apoptosis in lung cancer cells.[12] In some cell types like ovarian cancer, TBM-I also activates the ERK1/2 pathway, which contributes to its pro-apoptotic effects.[2][22]

Extrinsic Apoptosis Pathway Sensitization

TBM-I can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][23] It achieves this by downregulating c-FLIP, a key inhibitor of the extrinsic pathway. This downregulation is mediated by the deubiquitinase STAMBPL1, making cancer cells more susceptible to TRAIL-induced cell death.[3][23]

Caption: this compound induces apoptosis via ROS generation, modulation of Bcl-2/Bax, and activation of MAPK pathways, while inhibiting the pro-survival PI3K/Akt/mTOR axis.

Signaling Pathways in Autophagy

Autophagy is a catabolic process where cells degrade and recycle their own components, which can be either a pro-survival or pro-death mechanism in cancer.[20] TBM-I has a complex, context-dependent effect on autophagy.

Induction of Autophagy via AMPK

In several cancer cell types, such as hepatocellular carcinoma (HepG2) and colorectal cancer cells, TBM-I induces autophagy.[4][24][25] This induction is often mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[24][25] TBM-I increases the phosphorylation of AMPK, which in turn can initiate the autophagic process.[24] This leads to an increase in the expression of essential autophagy-related genes like Beclin 1 and the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[24]

Inhibition of Autophagic Flux

Interestingly, while TBM-I can initiate autophagy, it has also been shown to block the later stages of the process, known as autophagic flux.[4][14] In colorectal cancer cells, TBM-I treatment leads to the accumulation of autophagolysosomes by impairing their degradation, possibly by inhibiting lysosomal hydrolytic enzymes.[4][25] This blockage of autophagy flux contributes to TBM-I's cytotoxic effects, as the accumulation of dysfunctional autophagosomes can be detrimental to the cell.[4]

Regulation by Akt/mTOR and MEK/ERK Pathways

-

Akt/mTOR Pathway : The Akt/mTOR pathway is a major inhibitor of autophagy. TBM-I's ability to suppress Akt and mTOR activity not only promotes apoptosis but also relieves the inhibition on autophagy, contributing to its induction.[20] In breast cancer cells, TBM-I induces a cytoprotective form of autophagy through the Akt-mediated pathway.[14][20]

-

MEK/ERK Pathway : In melanoma cells, TBM-I causes hyperactivation of the MEK/ERK signaling cascade.[21][29] This sustained, high-level activation of an oncogenic pathway induces a toxic stress that results in a partly disrupted, cytoprotective autophagy.[21][29][30]

Caption: this compound induces autophagy via AMPK activation but can also block autophagic flux, creating a complex cellular response.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of TBM-I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK8/MTT)

This assay measures the cytotoxic effect of TBM-I on cancer cells.

-

Materials : 96-well plates, cancer cell lines, complete culture medium, this compound (stock solution in DMSO), CCK8 or MTT reagent, microplate reader.

-

Procedure :

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of TBM-I (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[31]

-

Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

-

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based method quantifies the percentage of apoptotic cells.

-

Materials : 6-well plates, TBM-I, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.

-

Procedure :

-

Seed cells (e.g., 1x10⁶ cells/well) in 6-well plates and treat with desired concentrations of TBM-I for 24 hours.[15]

-

Harvest cells by trypsinization and wash twice with cold PBS.[15][32]

-

Resuspend the cell pellet in 100 µL of 1X binding buffer provided in the kit.[15][21]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[15][21][32]

-

Incubate the cells for 15 minutes at room temperature in the dark.[15][32]

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32]

-

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways.

-

Materials : TBM-I treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3B, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure :

-

Lyse TBM-I treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data.

-

Intracellular ROS Detection

This assay measures the generation of ROS using a fluorescent probe.

-

Materials : Fluorescent probe DCFH-DA, TBM-I treated cells, PBS, flow cytometer or fluorescence microscope.

-

Procedure :

-

Treat cells with TBM-I for the desired time.

-

Harvest the cells and wash with PBS.

-

Incubate the cells with DCFH-DA (e.g., 10 µM) for 20-30 minutes at 37°C in the dark.[4]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer (excitation ~490 nm, emission ~530 nm) or visualize under a fluorescence microscope.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.

-

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | this compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma [frontiersin.org]

- 8. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through SIRT3-Dependent Regulation of Oxidative Stress and Apoptosis - ProQuest [proquest.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. KUMEL Repository: Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation [kumel.medlib.dsmc.or.kr]

- 24. This compound induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 29. This compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scispace.com [scispace.com]

Unveiling the Antitumor Potential of Tubeimoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside I (TBMS-1), a triterpenoid saponin extracted from the traditional Chinese medicinal herb Bolbostemma paniculatum, has emerged as a promising natural compound with potent antitumor activities.[1][2][3][4][5] Extensive in vitro and a growing number of in vivo studies have demonstrated its efficacy against a wide range of cancers, including those of the respiratory, digestive, nervous, and genital systems.[1][2][3][4] This technical guide provides an in-depth review of the antitumor effects of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to aid in future research and development.

Antitumor Effects and Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach that includes inhibiting cell proliferation, inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis. These effects are orchestrated through the modulation of various critical signaling pathways within cancer cells.

Inhibition of Cancer Cell Growth and Proliferation

TBMS-1 has been shown to significantly inhibit the growth and proliferation of numerous cancer cell lines in a dose- and time-dependent manner.[6][7][8] This inhibitory effect is a cornerstone of its antitumor activity.

Induction of Apoptosis

A primary mechanism of TBMS-1's antitumor action is the induction of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4][6][7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptotic cell death.[4][6][7][9]

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, it has been observed to cause G2/M phase arrest in cervical cancer and lung cancer cells and G0/G1 phase arrest in prostate cancer cells.[9][10][11] This is often achieved by modulating the expression of cell cycle regulatory proteins.

Anti-Angiogenic and Anti-Metastatic Effects

TBMS-1 has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It can suppress the migration and tube formation of vascular endothelial cells.[12] Furthermore, it has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis, by downregulating proteins such as MMP-7 and c-Myc.[7]

Quantitative Data on Antitumor Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound across different cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Oral Squamous Cell Carcinoma | SCC15 | 11.6 µM | 24 h | [7] |

| Oral Squamous Cell Carcinoma | CAL27 | 14.6 µM | 24 h | [7] |

| Cervical Cancer | HeLa | Not specified, effective at 0-30 µM | 24 h | [10] |

| Cervical Cancer | SiHa | Not specified, effective at 0-30 µM | 24 h | [10] |

| Prostate Cancer | DU145 | Not specified, effective at 3-15 µM | 12-24 h | [10] |

| Prostate Cancer | PC3 | Not specified, effective at 3-15 µM | 12-24 h | [10] |

| Colon Cancer | HCT-116 | Not specified, effective at 0.5-10 µM | 48 h | [10] |

| Cancer Type | Cell Line | Concentration | Effect | Reference |

| Lung Cancer | NCI-H1299 | 10 µmol/L | Inactivation of VEGF-A/VEGFR2/ERK pathway | [4] |

| Lung Cancer | A549 | 4, 8, 12 µmol/L | Downregulation of Bcl-2/Bax and suppression of COX-2 | [4] |

| Lung Cancer | A549 | 1 µg/ml | Increased activity of Caspase-9, Caspase-3, and PARP | [4] |

| Glioma | U251 | 10–25 μg/ml | Upregulation of FADD, Caspase-8, and Caspase-3 | [5] |

| Glioma | U251 | 20–40 μg/ml | Inhibition of AKT phosphorylation, G2/M phase arrest | [5] |

| Nasopharyngeal Cancer | CNE-2Z | 50 µmol/L | Inactivation of Bcl-2 and activation of Bax | [5] |

Key Signaling Pathways Modulated by this compound

This compound's diverse antitumor effects are a result of its ability to modulate multiple intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38 MAPK, is a crucial regulator of cell proliferation, differentiation, and apoptosis. TBMS-1 has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in various cancer cells.[6][7][9][10]

Caption: this compound's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pathway and promoting apoptosis.[5][10][13]

Caption: Inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active. This compound has been demonstrated to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and antitumor effects.[10][12]

Caption: this compound-mediated inhibition of the NF-κB pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of colorectal cancer. This compound has been found to inhibit the proliferation and invasion of colorectal cancer cells by suppressing the Wnt/β-catenin signaling pathway.[14]

Caption: Suppression of the Wnt/β-catenin pathway by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the antitumor effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20 µM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent natural antitumor agent with a well-documented ability to inhibit cancer cell growth, induce apoptosis, and suppress metastasis through the modulation of multiple key signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.

While the preclinical evidence is compelling, further research is needed to fully elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[1][2][4] Future studies should focus on optimizing drug delivery systems to enhance bioavailability and reduce potential toxicity.[1][2][4] Additionally, combination therapies involving this compound and conventional chemotherapeutic agents should be explored to potentially overcome drug resistance and improve therapeutic outcomes.[15][16][17] The continued investigation of this promising natural compound holds significant potential for the development of novel and effective cancer therapies.

References

- 1. [PDF] Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [ouci.dntb.gov.ua]

- 4. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]

- 6. dovepress.com [dovepress.com]

- 7. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]

- 13. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubeimoside I: A Comprehensive Technical Guide on its Role in Regulating Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside I (TBMS1) is a potent triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2] Emerging as a compound of significant interest in oncology, TBMS1 has demonstrated broad-spectrum anticancer activities across a variety of cancer cell lines.[3] Its therapeutic potential is largely attributed to its ability to modulate fundamental cellular processes, including the induction of apoptosis (programmed cell death) and the regulation of cell cycle progression.[4] A primary mechanism of its antitumor action is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells.[5][6] This document provides a detailed technical overview of the mechanisms by which this compound governs cell cycle checkpoints, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Cell Cycle Regulation by this compound

This compound exerts its antiproliferative effects by intervening at critical checkpoints of the cell cycle, primarily causing arrest at the G2/M and G0/G1 phases, with some evidence of S phase arrest in specific cell types.[3][7][8] This disruption of the normal cell division cycle prevents cancer cells from multiplying.

G2/M Phase Arrest

A predominant effect of this compound is the induction of G2/M phase arrest in a multitude of cancer cell lines, including esophageal, lung, ovarian, and glioma cells.[2][5][9][10] This arrest is orchestrated through the modulation of the p21-Cyclin B1/cdc2 complex.[9][11]

The key molecular events include:

-

Downregulation of cdc2 (CDK1) and Cyclin B1: The complex formed by cdc2 and Cyclin B1 is essential for the transition from the G2 to the M phase. This compound has been shown to decrease the protein expression levels of both cdc2 and Cyclin B1.[12]

-

Upregulation of p21: The protein p21, a cyclin-dependent kinase inhibitor (CKI), is a crucial regulator of cell cycle progression. TBMS1 treatment leads to an increased expression of p21, which in turn inhibits the activity of the Cyclin B1/cdc2 complex, thereby halting the cell cycle at the G2/M checkpoint.[7][9]

This mechanism has been observed in esophageal squamous cell carcinoma (EC109 cells), human glioma U251 cells, and lung cancer cells (A549 and PC9).[2][5][9]

G0/G1 Phase Arrest

In other cancer cell types, such as human prostate carcinoma cells (DU145 and P3), this compound induces cell cycle arrest at the G0/G1 phase.[7] This is linked to the modulation of different sets of cyclins and CDKs that govern the G1 to S phase transition.

The key molecular events include:

-

Upregulation of p53 and p21: TBMS1 treatment increases the expression of the tumor suppressor protein p53 and its downstream target, p21.[7]

-

Downregulation of Cyclin E and CDK2: The increased p21 activity leads to the inhibition of the Cyclin E/CDK2 complex, which is vital for the progression from G1 into the S phase. Consequently, the expression of both Cyclin E and CDK2 is decreased.[7]

S Phase Arrest

While less commonly reported, this compound has also been shown to induce S phase cell cycle arrest in HepG2 liver cancer cells.[8][13] This effect is associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[13]

Core Signaling Pathways

The regulation of cell cycle progression by this compound is mediated by several critical signaling pathways:

-

PI3K/Akt Pathway: In human glioma cells, TBMS1 has been found to suppress the phosphorylation of Akt. The inhibition of the PI3K/Akt signaling cascade leads to G2/M phase arrest by affecting the downstream targets p21 and the cdc2/Cyclin B1 complex.[2]

-

MAPK/JNK Pathway: In lung cancer cells, the antitumor effects of TBMS1, including G2/M arrest and apoptosis, are associated with the activation of the Mitogen-Activated Protein Kinase/c-Jun N-terminal Kinase (MAPK/JNK) signaling pathway.[1][5]

-

p53 Signaling: The induction of G0/G1 arrest in prostate cancer cells involves the upregulation of p53, highlighting the role of this crucial tumor suppressor pathway in mediating the effects of TBMS1.[1][7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, indicating differential sensitivity.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| DU145 | Human Prostate Carcinoma | ~10 | [7] |

| P3 | Human Prostate Carcinoma | ~20 | [7] |

| A375 | Melanoma | 8 | [1] |

| MV3 | Melanoma | 12 | [1] |

| NCI-H460 | Lung Cancer | 2.4 | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in EC109 Cells

Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment with this compound. The data below is representative of its effect on esophageal squamous cell carcinoma (EC109) cells.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (0 µM TBMS1) | 55.8 ± 2.3 | 33.1 ± 1.9 | 11.1 ± 1.5 | [9] |

| 2.5 µM TBMS1 | 48.2 ± 2.1 | 30.5 ± 1.7 | 21.3 ± 1.8 | [9] |

| 5.0 µM TBMS1 | 35.6 ± 1.8 | 25.3 ± 1.5 | 39.1 ± 2.0 | [9] |

| 10.0 µM TBMS1 | 21.4 ± 1.5 | 18.7 ± 1.3 | 59.9 ± 2.5 | [9] |

(Values are presented as mean ± SD)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Culture cells to about 70-80% confluency and treat with desired concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into pre-chilled 70% ethanol while vortexing, and store at -20°C overnight.[14][15]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14][15]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[15]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.[16]

-

Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This protocol is used to detect the expression levels of specific proteins involved in cell cycle regulation.[17][18][19]

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin B1, cdc2, p21, β-actin) overnight at 4°C with gentle agitation.[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[19]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced G2/M arrest.

Caption: Signaling pathway of this compound-induced G0/G1 arrest.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound is a promising natural compound with potent anticancer properties, a significant part of which is mediated through the disruption of cell cycle progression. Its ability to induce cell cycle arrest at the G2/M and G0/G1 phases in various cancer cells is well-documented and involves the modulation of key regulatory proteins such as cyclins, CDKs, and CKIs. The activity of this compound is orchestrated through complex signaling networks, including the PI3K/Akt, MAPK/JNK, and p53 pathways. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further in-depth studies, particularly in vivo models, are warranted to fully elucidate its efficacy and to pave the way for its potential clinical application in cancer therapy.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]

- 7. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - Xu - Chinese Journal of Cancer Research [cjcr.amegroups.org]

- 12. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. addgene.org [addgene.org]

- 20. bio-rad.com [bio-rad.com]

The Therapeutic Potential of Tubeimoside I: A Technical Guide for Researchers

An Exploratory Whitepaper on the Pharmacological Activities and Underlying Mechanisms of a Promising Natural Saponin

Abstract